molecular formula C11H23NO2 B8247894 1-Cyclohexylpiperidin-4-ol hydrate

1-Cyclohexylpiperidin-4-ol hydrate

Cat. No.: B8247894
M. Wt: 201.31 g/mol
InChI Key: ZGAKWCKVWCNPDM-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidin-4-ol hydrate is a chemical compound with the molecular formula C11H21NO·H2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Cyclohexylpiperidin-4-ol hydrate typically involves the reduction of 4-piperidone derivatives. One common method includes the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to obtain 4-piperidones . Another approach involves the catalytic hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Cyclohexylpiperidin-4-ol hydrate undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexylpiperidin-4-ol hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidin-4-ol hydrate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as CCR5 antagonists, blocking the receptor and preventing HIV entry into cells . The molecular pathways involved include the inhibition of ligand binding to the CCR5 receptor, which is crucial for HIV infection.

Comparison with Similar Compounds

1-Cyclohexylpiperidin-4-ol hydrate can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-cyclohexylpiperidin-4-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.H2O/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h10-11,13H,1-9H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKWCKVWCNPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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